2-Methyl-2-(naphthalen-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMNNIMYGEOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2 Naphthalen 1 Yl Propanenitrile
Regioselective Carbon-Carbon Bond Formation Strategies
The core synthetic challenge lies in the regioselective formation of the C-C bond between the naphthalene (B1677914) C1 position and the quaternary carbon of the isobutyronitrile (B166230) moiety.
Approaches to Quaternary Carbon Center Construction
The construction of an all-carbon quaternary center is a formidable task in organic synthesis due to steric hindrance. A key strategy for synthesizing α-aryl quaternary nitriles involves the reductive alkylation of aryl-substituted dialkylacetonitriles. One documented approach utilizes lithium naphthalenide (LN) to induce a reductive decyanation of a precursor nitrile. researchgate.net In this method, an appropriately substituted arylacetonitrile is treated with LN, which acts as a potent single-electron transfer agent. This process generates a stabilized carbanion in situ, which can then be trapped by an electrophile, such as an alkyl halide, to form the desired quaternary carbon center. researchgate.net
For the specific synthesis of 2-Methyl-2-(naphthalen-1-yl)propanenitrile, this strategy would likely involve the deprotonation and subsequent dialkylation of 1-naphthylacetonitrile (B90670) or a related precursor. More generally, the palladium-catalyzed α-arylation of nitriles offers a powerful route to such structures. This method allows for the direct coupling of a nitrile enolate with an aryl halide. For instance, isobutyronitrile can be coupled with 1-chloronaphthalene (B1664548) using a palladium catalyst and a suitable ligand to form the target compound. organic-chemistry.org
Other modern approaches for constructing nitrile-bearing quaternary centers include:
Michael Additions: Asymmetric Michael reactions of silyl (B83357) ketene (B1206846) imines to α,β-unsaturated acceptors, catalyzed by chiral metal complexes, can produce enantiomerically enriched nitriles with quaternary carbon centers. acs.org
Oxidative Coupling: Organocatalytic oxidative coupling of carbon-centered nucleophiles (pro-nucleophiles) to catechols can generate arylated quaternary stereocenters. researchgate.net
Reductive Cyanation: The reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant provides access to various α-cyano compounds bearing an all-carbon quaternary center. acs.org
Nitrile Group Introduction Techniques
While many strategies build the quaternary center onto a molecule already containing the nitrile group, alternative pathways involve introducing the cyano group at a later stage. Transition metal-catalyzed cyanation reactions are the most prominent methods for this transformation.
Palladium-catalyzed cyanation allows for the conversion of aryl halides or triflates into aryl nitriles. For example, a precursor such as 1-(1-chloro-1-methylethyl)naphthalene could theoretically be cyanated to yield the final product, although the sterically hindered tertiary halide would pose a significant challenge. A more viable approach is the direct C-H cyanation of arenes. Catalytic systems based on cobalt, ruthenium, and other transition metals have been developed for the site-selective synthesis of aromatic nitriles, though directing groups are often required to control regioselectivity on substituted naphthalenes. researchgate.net
Catalytic Pathways to this compound
Catalysis offers efficient and selective routes to complex molecules. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis have been applied to the synthesis of α-aryl quaternary nitriles.
Transition Metal-Mediated Syntheses
Transition metal catalysis is central to the synthesis of α-aryl nitriles, primarily through cross-coupling reactions. Palladium-catalyzed α-arylation of isobutyronitrile with 1-halonaphthalenes stands as a direct and powerful method. organic-chemistry.org These reactions typically employ a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand that facilitates both the oxidative addition to the aryl halide and the reductive elimination to form the C-C bond.
Below is a table summarizing representative transition metal-catalyzed methods applicable to the synthesis of α-aryl nitriles.
| Catalyst System | Reactants | Product Type | Yield | Ref. |
| Pd(OAc)₂ / Bicyclic Ligand | Aryl Chlorides, Nitriles | α-Aryl Nitriles | High | organic-chemistry.org |
| Pd(OAc)₂ / SPhos | Aryl Halides, α-Cyano Carboxylates | Quaternary α-Aryl Nitriles | Good | researchgate.net |
| NiBr₂·(diglyme) / L3 | α-Aryl Amines, CO₂/NH₃ | α-Aryl Nitriles | 74-81% | |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Aromatic Amides, NCTS | Aromatic Nitriles | Good | |
| Cu(I) / Base | Alkynyl Ketones | Substituted Furans | High | nih.gov |
| This table presents generalized data for the synthesis of α-aryl nitriles and related compounds, not specifically for this compound. |
Organocatalytic and Biocatalytic Routes
Recent advancements have introduced organocatalytic and biocatalytic methods as greener and often highly stereoselective alternatives to metal catalysis. While not yet reported for the specific title compound, these routes show significant promise for constructing related chiral structures.
Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze the asymmetric oxidative coupling of carbon nucleophiles to generate arylated quaternary stereocenters with high enantiomeric excess (ee). researchgate.net Another approach involves the enantioselective Michael reaction of silyl ketene imines catalyzed by chiral N,N'-dioxide-Co(II) complexes, which efficiently constructs nitrile-bearing quaternary carbons. acs.org
Biocatalysis: Enzymes offer a mild and highly selective means of synthesis. Laccase enzymes, such as that from Myceliophthora thermophila, have been used to oxidize catechols to o-quinones, which then undergo a 1,4-addition with tertiary alkyl nitriles to form new derivatives with quaternary stereocenters. acs.orgacs.org Furthermore, aldoxime dehydratases provide a cyanide-free route to nitriles from aldoximes under mild, aqueous conditions, which could be integrated into chemoenzymatic pathways. chemistryviews.orgmdpi.com
| Catalyst Type | Catalyst Example | Reaction Type | Product Feature | Yield | Ref. |
| Biocatalyst | Laccase (Novozym 51003) | Oxidative 1,4-Addition | Quaternary Stereocenter | 72-94% | acs.orgacs.org |
| Organocatalyst | Chiral N,N'-Dioxide-Co(II) | Michael Addition | Enantiopure Quaternary Nitrile | High | acs.org |
| Organocatalyst | Cupreidine Derivative | Oxidative Coupling | Arylated Quaternary Stereocenter | up to 84% | researchgate.net |
| Biocatalyst | Aldoxime Dehydratase | Dehydration | Chiral Nitriles | >90% ee | chemistryviews.org |
| This table showcases examples of organocatalytic and biocatalytic methods for synthesizing related structures. |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The lithium naphthalenide (LN)-induced reductive alkylation of nitriles is a key transformation for which the mechanism has been investigated. researchgate.net
The mechanism can be summarized as follows:
First Electron Transfer (SET): Ar-C(R)₂-CN + LN → [Ar-C(R)₂-CN]•⁻ + Naphthalene
Cyanide Elimination: [Ar-C(R)₂-CN]•⁻ → Ar-C(R)₂• + CN⁻
Second Electron Transfer (SET): Ar-C(R)₂• + LN → [Ar-C(R)₂]⁻Li⁺ + Naphthalene
Nucleophilic Attack (Alkylation): [Ar-C(R)₂]⁻Li⁺ + R'-X → Ar-C(R)₂-R' + LiX
This mechanistic pathway highlights the dual role of the nitrile group: first as an activating group that allows for the formation of a stabilized carbanion precursor, and second as a leaving group that is ultimately removed and replaced by a new alkyl substituent.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is critical for understanding the mechanism and optimizing reaction conditions. For the palladium-catalyzed α-arylation , the catalytic cycle is believed to proceed through several key intermediates. nih.govacs.org The cycle is initiated by the oxidative addition of the 1-halonaphthalene to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. This is followed by the coordination and deprotonation of isobutyronitrile to form a palladium(II) enolate complex. The crucial carbon-carbon bond is then formed through reductive elimination from this complex, yielding the desired product and regenerating the Pd(0) catalyst. researchgate.net
In the context of a nucleophilic substitution reaction , such as the reaction of the isobutyronitrile anion with 1-chloromethylnaphthalene, the primary intermediate is the carbanion of isobutyronitrile, generated by a strong base. The reaction then proceeds through a transition state where the nucleophilic carbon attacks the electrophilic carbon of the naphthalene derivative, displacing the halide. chemicalnote.com Given the nature of the substrate (a benzylic-like halide), the reaction could have characteristics of both Sₙ1 and Sₙ2 pathways, depending on the specific reaction conditions. quora.com
For the Grignard-based synthesis , the key reactive intermediate is the 1-naphthylmagnesium bromide. sigmaaldrich.com This organometallic species is a potent nucleophile that attacks the electrophilic carbon of 2-bromo-2-methylpropanenitrile.
Kinetic Studies of Key Reaction Steps
In the case of nucleophilic substitution reactions , such as the reaction of 1-chloromethylnaphthalene with anilines, studies have shown that these reactions generally follow second-order kinetics, consistent with an Sₙ2 mechanism. ias.ac.in The reaction rate is influenced by the concentration of both the substrate and the nucleophile. chemicalnote.com The reactivity is also affected by steric hindrance around the reaction center. libretexts.org For benzylic-type halides, the stability of a potential carbocation intermediate can also influence the reaction kinetics, sometimes leading to a mixed Sₙ1/Sₙ2 character. quora.comacs.org
The following table outlines the expected kinetic dependencies for the proposed synthetic routes:
| Reaction Type | Expected Rate Law | Factors Influencing Rate |
| Palladium-Catalyzed α-Arylation | Rate = k[Aryl Halide][Catalyst][Base] (simplified) | Ligand structure, nature of the aryl halide, base strength. researchgate.net |
| Nucleophilic Substitution (Sₙ2) | Rate = k[Naphthalene Precursor][Nucleophile] | Leaving group ability, nucleophilicity, steric hindrance, solvent polarity. ias.ac.inchemicalnote.comlibretexts.org |
Retrosynthetic Analysis and Alternative Precursors
A retrosynthetic analysis of this compound provides a logical framework for identifying potential synthetic routes and precursors.
Strategic Disconnections for Naphthalene-Substituted Propanenitriles
The most logical disconnection is the bond between the naphthalene ring and the quaternary carbon of the propanenitrile group. This leads to a 1-naphthyl synthon and an isobutyronitrile synthon.
Disconnection 1 (C-C bond): This disconnection suggests two main synthetic strategies:
Strategy A: The 1-naphthyl group acts as an electrophile (e.g., 1-bromonaphthalene) and the isobutyronitrile group acts as a nucleophile (e.g., the enolate of isobutyronitrile). This is the basis for the palladium-catalyzed α-arylation.
Strategy B: The 1-naphthyl group acts as a nucleophile (e.g., 1-naphthylmagnesium bromide) and the isobutyronitrile group acts as an electrophile (e.g., 2-bromo-2-methylpropanenitrile).
Another possible, though less common, disconnection is at the nitrile group itself.
Disconnection 2 (C-CN bond): This would involve a precursor such as 2-methyl-2-(naphthalen-1-yl)propanoic acid or its corresponding acyl chloride, which could be converted to the nitrile through dehydration of the corresponding amide or other standard transformations.
Novel Starting Materials and Feedstocks
Beyond the conventional precursors like 1-halonaphthalenes, more innovative starting materials can be considered. A recent development in naphthalene synthesis involves the nitrogen-to-carbon transmutation of isoquinolines. nih.govresearchgate.netbohrium.comnih.gov This method allows for the conversion of readily available isoquinoline (B145761) derivatives into substituted naphthalenes, potentially offering a novel entry point to the required 1-substituted naphthalene precursors. nih.govresearchgate.netbohrium.comnih.gov
Furthermore, the functionalization of naphthalene itself or its simple derivatives through transition-metal-catalyzed C-H activation presents another avenue for accessing the necessary precursors. bohrium.com For instance, direct C-H functionalization of a suitable naphthalene derivative could install a group that can then be converted into the desired propanenitrile moiety.
The use of functionalized naphthalene building blocks, such as those derived from 1-naphthoic acid, could also be explored. rsc.org These can be subjected to various transformations to introduce the required substitution pattern.
Reaction Mechanisms and Reactivity of 2 Methyl 2 Naphthalen 1 Yl Propanenitrile
Nucleophilic and Electrophilic Reactivity at the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is a primary site of reactivity, susceptible to both nucleophilic attack at the carbon atom and electrophilic interaction with the nitrogen lone pair.
The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. For 2-methyl-2-(naphthalen-1-yl)propanenitrile, this reaction would lead to the formation of 2-methyl-2-(naphthalen-1-yl)propanoic acid or its corresponding amide.
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide. Further hydrolysis of the amide, also acid-catalyzed, proceeds through a tetrahedral intermediate to ultimately yield the carboxylic acid and an ammonium (B1175870) ion.
Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting anion is then protonated by water to form the imidic acid, which tautomerizes to the amide. Continued saponification of the amide under basic conditions will yield the carboxylate salt, which upon acidic workup, gives the final carboxylic acid.
Table 1: Potential Products of this compound Hydrolysis
| Reactant | Reagents and Conditions | Intermediate Product | Final Product |
| This compound | H₃O⁺, Δ | 2-Methyl-2-(naphthalen-1-yl)propanamide | 2-Methyl-2-(naphthalen-1-yl)propanoic acid |
| This compound | 1. NaOH, H₂O, Δ2. H₃O⁺ | 2-Methyl-2-(naphthalen-1-yl)propanamide | 2-Methyl-2-(naphthalen-1-yl)propanoic acid |
The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of this compound would yield 2-methyl-1-(naphthalen-1-yl)propan-2-amine.
Reduction with a strong hydride reagent like LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. This process occurs in two successive steps, first forming an intermediate imine anion which is then further reduced to a dianion. Subsequent quenching of the reaction with a protic source, such as water or a dilute acid, protonates the nitrogen to furnish the primary amine.
Catalytic hydrogenation offers an alternative pathway for nitrile reduction. In this process, the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction proceeds through the adsorption of both the nitrile and hydrogen onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond until the primary amine is formed.
A patent for the synthesis of related compounds outlines a multi-step sequence where a nitrile is first hydrolyzed to a carboxylic acid, which is then converted to an amide and subsequently reduced to the amine. google.com This indicates that the transformation of the nitrile group in such structures to an amine is a feasible and relevant synthetic operation.
Reactions Involving the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is an electron-rich aromatic system that can undergo electrophilic substitution reactions. The position of substitution is influenced by both the inherent reactivity of the naphthalene core and the directing effects of the substituent.
Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene. Substitution at the α-position (C1) is kinetically favored over the β-position (C2) because the carbocation intermediate formed during α-attack is better stabilized by resonance, with more resonance structures that preserve one of the aromatic sextets. wordpress.commsu.eduyoutube.com
In this compound, the substituent is already located at an α-position. The 2-methyl-2-propanenitrile group is an alkyl group, which is generally considered to be an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org In the context of the 1-substituted naphthalene ring, this would direct incoming electrophiles to the C2, C4, and C5 positions.
However, the steric bulk of the tertiary alkyl group is expected to play a significant role in determining the regioselectivity of the substitution. pnas.org Attack at the C2 and C8 (peri) positions would be sterically hindered by the bulky substituent. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions of the naphthalene ring, which are electronically activated and sterically accessible. For some reactions, such as sulfonation, steric hindrance can lead to the formation of the thermodynamically more stable β-substituted product at higher temperatures. wordpress.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Substituted Naphthalene
| Position of Attack | Electronic Effect of Activating Group | Steric Hindrance from Bulky C1-Substituent | Predicted Outcome |
| C2 (ortho) | Favorable | High | Disfavored |
| C4 (para) | Favorable | Low | Favored |
| C5 (peri) | Favorable | Moderate | Possible |
| C8 (peri) | Favorable | High | Disfavored |
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of 1-substituted naphthalenes, deprotonation can occur at either the C2 or C8 (peri) position, depending on the nature of the substituent and the organometallic reagent used. researchgate.net For this compound, the bulky tertiary alkyl group would likely sterically hinder the approach of an organometallic base to the C2 and C8 positions. This steric repulsion could make direct metalation challenging. If metalation were to occur, it would likely be at the less hindered C8 position, assuming the nitrile group does not coordinate with the metal in a way that directs the base to the C2 position. However, without experimental data, predicting the outcome of metalation on this specific substrate remains speculative.
Radical Chemistry and Single Electron Transfer Processes
The electronic nature of the naphthalene ring system and the nitrile group in this compound suggests a rich potential for radical chemistry and single electron transfer (SET) processes. The naphthalene moiety can act as an electron acceptor or donor under appropriate conditions, facilitating the formation of radical ions.
SET reactions are fundamental in various organic transformations. For instance, the reductive deuteration of nitriles can be achieved under SET conditions using sodium dispersions, leading to the formation of α,α-dideuterio amines. organic-chemistry.org This indicates that the nitrile group in this compound could be susceptible to reduction via SET, potentially leading to the formation of a radical anion intermediate that could be trapped by electrophiles.
Furthermore, visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org An aryl radical could potentially be generated from a suitable precursor of this compound (e.g., an aryl halide derivative) and then undergo various C-C bond-forming reactions. rsc.org While direct studies on this specific compound are lacking, the principles of SET catalysis are broadly applicable.
The table below summarizes potential radical and SET reactions involving this compound based on known reactivity of similar functional groups.
| Reaction Type | Reagents/Conditions | Potential Intermediate | Potential Product |
| Reductive Decyanation | Lithium Naphthalenide | Naphthyl-stabilized carbanion | 2-Methyl-2-(naphthalen-1-yl)propane |
| Photoredox-mediated C-H functionalization | Photocatalyst, light | Naphthyl radical cation | Functionalized naphthalene ring |
| SET-induced nitrile reduction | Na dispersion, EtOD | Radical anion | α,α-dideuterio-2-methyl-2-(naphthalen-1-yl)propan-1-amine |
This table outlines hypothetical reactions based on established radical and SET chemistry.
Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 2 Naphthalen 1 Yl Propanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and for confirming the precise molecular structure of complex molecules like 2-Methyl-2-(naphthalen-1-yl)propanenitrile.
The complete structural assignment of this compound is achieved through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques reveal through-bond and through-space correlations between nuclei.
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the aromatic protons on the naphthalene (B1677914) ring, allowing for the assignment of adjacent protons.
HSQC: This technique correlates proton signals with the directly attached carbon atoms. It is invaluable for assigning the carbon signals of the naphthalene ring and the methyl groups by linking them to their corresponding, more easily assigned proton signals.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) | Key HMBC Correlations |
| Naphthalene-H | 7.4 - 8.2 | Naphthalene-C | 125 - 135 | Protons on one ring to carbons on the other |
| Methyl-H | ~1.8 | Methyl-C | ~25 | Methyl protons to quaternary carbon and C1 of naphthalene |
| Quaternary-C | ~40 | |||
| Nitrile-C | ~120 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
The naphthalene ring in this compound is not freely rotating due to steric hindrance from the bulky 2-methylpropanenitrile group. Dynamic NMR (DNMR) spectroscopy can be employed to study the rotational dynamics and conformational changes in the molecule. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-C bond connecting the naphthalene and the propanenitrile moieties might be slow enough on the NMR timescale to result in distinct signals for otherwise equivalent protons. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals and eventually to sharp, averaged signals at higher temperatures. The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent parts: the naphthalene ring, the nitrile group, and the methyl groups.
Nitrile (C≡N) Stretch: The nitrile group exhibits a characteristic, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is often weak in the Raman spectrum.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the naphthalene ring appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region.
C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.
CH₃ Bending: The bending vibrations of the methyl groups typically appear around 1375 cm⁻¹ and 1450 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C≡N | Stretch | 2220 - 2260 | Medium, Sharp | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |
| CH₃ | Bending | 1375, 1450 | Medium | Medium |
In situ IR and Raman spectroscopy are powerful process analytical technology (PAT) tools for monitoring chemical reactions in real-time. mt.comspectroscopyonline.commt.com For reactions involving this compound, such as its synthesis or subsequent transformations, these techniques can provide valuable kinetic and mechanistic information. For example, during the synthesis of this compound, one could monitor the disappearance of the starting materials' characteristic vibrational bands and the appearance of the product's nitrile stretch. This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight. The fragmentation pattern in the mass spectrum provides clues about the molecule's structure.
Key expected fragmentation pathways for this compound would likely involve:
Loss of a methyl group: This would result in a significant peak at [M-15]⁺.
Loss of the nitrile group: A peak corresponding to [M-26]⁺ could be observed.
Cleavage of the bond between the naphthalene ring and the propanenitrile moiety: This would lead to a prominent peak corresponding to the naphthalen-1-yl cation at m/z 127, and another corresponding to the 2-methylpropanenitrile cation.
Formation of the tropylium ion: Rearrangements of the naphthalene ring upon ionization can also lead to characteristic fragmentation patterns.
The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₄H₁₃N.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₁₄H₁₃N, the theoretical exact mass can be calculated.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas.
The expected high-resolution mass spectrum of the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound would be compared against a calculated value. The confirmation of the elemental composition is achieved when the experimentally measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass.
Table 1: Theoretical and Expected Experimental Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass Range (±5 ppm) (Da) |
| [M]⁺˙ | C₁₄H₁₃N⁺˙ | 195.1048 | 195.1038 - 195.1058 |
| [M+H]⁺ | C₁₄H₁₄N⁺ | 196.1126 | 196.1116 - 196.1136 |
This table is generated based on theoretical calculations and established principles of high-resolution mass spectrometry.
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks down into smaller, characteristic fragment ions. The analysis of these fragments helps in confirming the molecular structure.
For this compound, the fragmentation is expected to be influenced by the stable naphthalene ring and the quaternary carbon. Key fragmentation pathways would likely involve:
Loss of a methyl group: A primary fragmentation would be the cleavage of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable tertiary carbocation. This would result in a prominent peak at m/z [M-15]⁺.
Formation of the naphthylmethyl cation: Cleavage of the C-C bond between the quaternary carbon and the naphthalene ring could lead to the formation of the naphthalen-1-ylmethyl cation (C₁₀H₇CH₂⁺), a stable benzylic-type cation, which would appear at m/z 141.
Fragments from the naphthalene ring: The aromatic naphthalene ring itself is very stable and would likely appear as a significant fragment at m/z 128 (naphthalene radical cation) or 127 (naphthyl cation). acs.orgnist.gov Strong molecular ion peaks are characteristic of aromatic compounds due to their stable structure. libretexts.org
Loss of the nitrile group: While less common as a primary fragmentation for this structure, loss of the cyano radical (•CN) could occur, leading to a fragment at m/z [M-26]⁺.
Table 2: Predicted Fragmentation Pattern for this compound
| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
| 195 | [C₁₄H₁₃N]⁺˙ | (Molecular Ion) |
| 180 | [C₁₃H₁₀N]⁺ | •CH₃ |
| 141 | [C₁₁H₉]⁺ | •C(CH₃)₂CN |
| 128 | [C₁₀H₈]⁺˙ | •C(CH₃)₂CN |
| 127 | [C₁₀H₇]⁺ | •C(CH₃)₂CN + H• |
This table is based on predictive fragmentation patterns for a molecule with the structure of this compound.
X-ray Crystallography of Solid Forms and Co-crystals
To perform X-ray crystallography, a single crystal of high quality is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the atomic positions can be determined.
For a molecule like this compound, a crystal structure would reveal:
The exact conformation of the molecule, including the torsion angles between the naphthalene ring and the propanenitrile substituent.
The packing of the molecules in the crystal, which is governed by intermolecular forces such as van der Waals interactions and potential weak C-H···N hydrogen bonds.
The formation of co-crystals if the compound is crystallized with another suitable molecule. This can be a strategy to obtain crystals of sufficient quality if the pure compound does not crystallize well.
While a specific crystal structure for this compound is not publicly available, the crystallographic parameters would be presented in a standardized format as shown in the hypothetical table below.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 14.3 |
| c (Å) | 16.6 |
| β (°) | 92.0 |
| Volume (ų) | 2490 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.04 |
| R-factor (%) | < 5 |
This table presents hypothetical data that would be expected from an X-ray crystallographic analysis of a single crystal of this compound.
Theoretical and Computational Studies of 2 Methyl 2 Naphthalen 1 Yl Propanenitrile
Electronic Structure and Quantum Chemical Calculations
The electronic properties of 2-Methyl-2-(naphthalen-1-yl)propanenitrile can be predicted with a high degree of confidence using quantum chemical calculations. These methods provide valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, a functional such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p), would be appropriate for optimizing the molecular geometry and calculating the energies and shapes of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic behavior. In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring, while the LUMO is likely to have significant contributions from the π* orbitals of the naphthalene system and the nitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic nitriles.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy for calculating ground state properties. These methods are computationally more demanding than DFT but can provide benchmark data for molecular geometry, vibrational frequencies, and thermochemical properties.
For this compound, ab initio calculations would provide a precise determination of bond lengths, bond angles, and dihedral angles. These calculations would also be instrumental in predicting the molecule's infrared (IR) and Raman spectra, which arise from its vibrational modes.
Table 2: Predicted Ground State Properties of this compound from Ab Initio Calculations
| Property | Predicted Value |
| C-CN Bond Length | 1.47 Å |
| C≡N Bond Length | 1.16 Å |
| Naphthalene C-C Bond Lengths | 1.37 - 1.42 Å |
| C-N stretching frequency | ~2240 cm⁻¹ |
Note: These are hypothetical values based on typical ab initio calculations for similar molecular structures.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule and the energy barriers between them.
Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are well-suited for exploring the conformational space of larger molecules like this compound. These methods can be used to perform a systematic search of different conformations by rotating the single bonds, particularly the bond connecting the propanenitrile group to the naphthalene ring.
Molecular dynamics (MD) simulations, also based on molecular mechanics, can provide insights into the dynamic behavior of the molecule over time at a given temperature. MD simulations would reveal the accessible conformations and the timescales of conformational changes, offering a more realistic picture of the molecule's behavior in a given environment.
A more detailed understanding of the conformational preferences can be obtained by mapping the potential energy surface (PES). This is typically done by performing a series of constrained geometry optimizations at different values of a specific dihedral angle (e.g., the angle defining the rotation of the propanenitrile group relative to the naphthalene ring). The energy of the molecule is then plotted against this angle to visualize the energy landscape.
For this compound, the PES would likely show energy minima corresponding to staggered conformations that minimize steric hindrance between the methyl groups and the hydrogen atom at the 8-position of the naphthalene ring. The energy barriers on the PES would correspond to eclipsed conformations.
Table 3: Predicted Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C8-C1-C(CN)-C(CH3)2) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | ± 60° | 1.5 |
| Eclipsed | 0° | 5.0 |
Note: These are hypothetical values based on conformational studies of 1-substituted naphthalenes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for modeling chemical reactions, allowing for the determination of reaction mechanisms and the characterization of transition states. For this compound, several types of reactions could be investigated.
The nitrile group is a versatile functional group that can undergo various transformations, such as hydrolysis, reduction, and addition reactions. libretexts.org Computational modeling can be used to study the mechanisms of these reactions. For example, the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid could be modeled to determine the structures and energies of the intermediates and transition states involved. lumenlearning.com
The naphthalene ring can also participate in reactions, such as electrophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of such reactions by examining the charge distribution and the stability of the intermediate carbocations (Wheland intermediates).
To model a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Transition state search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are then used to locate the transition state structure connecting the reactant and product. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state (having exactly one imaginary frequency corresponding to the reaction coordinate). The energy difference between the transition state and the reactants gives the activation energy of the reaction.
Table 4: Predicted Activation Energies for Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) |
| Acid-catalyzed hydrolysis of nitrile | 20 - 25 |
| Reduction of nitrile with LiAlH4 | 10 - 15 |
| Electrophilic nitration of naphthalene ring | 15 - 20 |
Note: These are hypothetical values based on computational studies of similar reactions.
Computational Prediction of Mechanistic Outcomes
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms at a molecular level. researchgate.nettandfonline.comacs.org For a compound like this compound, which features a quaternary carbon center, computational methods can predict the outcomes of its synthesis and subsequent reactions.
The formation of the quaternary α-aryl nitrile structure is a significant challenge in synthetic chemistry. acs.orgresearchgate.net Theoretical models can be employed to investigate synthetic routes, such as the palladium-catalyzed α-arylation of nitriles or Michael additions. acs.orgorganic-chemistry.org By calculating the energy profiles of potential reaction pathways, chemists can identify the most favorable routes, predict the stability of intermediates, and understand the energies of transition states. nsmsi.ir
For instance, in a hypothetical nucleophilic substitution reaction to form the nitrile, DFT calculations could model the energy landscape. Key parameters such as activation energies (Ea) for different potential pathways can be calculated to predict which mechanism (e.g., SN1 vs. SN2) is more likely to occur and to estimate the reaction rates.
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway This table presents hypothetical data to illustrate the typical outputs of computational mechanistic studies.
| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) | Key Geometric Parameter (e.g., Bond Length Å) |
|---|---|---|---|
| Reactants | Starting Materials Complex | 0.0 | C-Leaving Group: 1.85 |
| Transition State 1 | SN2 Transition State | +22.5 | C-CN bond forming: 2.10; C-Leaving Group breaking: 2.25 |
| Intermediate | Carbocation (SN1 pathway) | +15.0 | N/A |
| Transition State 2 | Nucleophilic attack on carbocation | +18.0 | C-CN bond forming: 2.50 |
These computational insights can guide experimental work by predicting reaction outcomes and helping to optimize reaction conditions, thereby avoiding the formation of unwanted byproducts. rsc.org
Catalytic Cycle Simulations
Many synthetic routes for nitriles involve catalytic processes. acs.orgresearchgate.netsfasu.edu Computational modeling is instrumental in simulating these catalytic cycles, providing a step-by-step understanding of the catalyst's role and the transformation of the substrate. For the synthesis of this compound, a potential method could be a palladium-catalyzed cross-coupling reaction. researchgate.netresearchgate.net
A simulation of such a cycle would involve modeling each elementary step:
Oxidative Addition: The aryl halide (e.g., 1-bromonaphthalene) adds to the palladium(0) catalyst.
Deprotonation/Transmetalation: The nitrile substrate (isobutyronitrile) is activated for coordination to the metal center.
Reductive Elimination: The final product, this compound, is formed, and the palladium(0) catalyst is regenerated. acs.org
Computational chemists can model the geometry and energy of each intermediate and transition state in the cycle. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure (e.g., ligands) influences its efficiency and selectivity. researchgate.net
Table 2: Example of Simulated Steps in a Generic Catalytic Cycle for α-Arylation of a Nitrile This table is a conceptual illustration of the stages in a simulated catalytic cycle.
| Cycle Stage | Description | Key Computational Insight |
|---|---|---|
| 1. Catalyst Activation | Pre-catalyst is converted to the active catalytic species. | Energy barrier for ligand dissociation. |
| 2. Oxidative Addition | The aryl halide adds to the metal center (e.g., Pd(0)). | Geometry and energy of the resulting Pd(II) complex. |
| 3. Substrate Coordination | The deprotonated nitrile coordinates to the metal center. | Bond energies and orbital interactions between nitrile and metal. |
| 4. Reductive Elimination | The C-C bond is formed, releasing the product. | Activation energy of this step, often the rate-determining one. |
| 5. Catalyst Regeneration | The active catalyst is reformed to begin a new cycle. | Stability of the regenerated catalyst. |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity or other properties. For a molecule like this compound, QSAR studies could be employed to predict its potential biological effects based on its structural features. This is particularly relevant as many naphthalene-containing compounds exhibit significant bioactivity. ekb.egnih.govresearchgate.net
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity. Key molecular descriptors can include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.gov
Hydrophobic Descriptors: Like the partition coefficient (log P), which describes the compound's distribution between water and an organic solvent. nih.gov
Topological Descriptors: Indices that quantify aspects of molecular shape, size, and branching. nih.gov
Steric Descriptors: Parameters that describe the three-dimensional arrangement of atoms.
For naphthalene derivatives, QSAR studies have revealed the importance of parameters like log P and HOMO energies in describing antimicrobial activity. nih.gov A hypothetical QSAR model for a series of compounds including this compound might take the form of a linear equation:
Biological Activity (e.g., log(1/IC50)) = c0 + c1(log P) + c2(HOMO energy) + c3*(Molecular Weight)
Table 3: Hypothetical QSAR Model for a Series of Naphthalene Derivatives This table illustrates a potential QSAR equation and the significance of its terms. The values are for exemplary purposes only.
| Descriptor | Coefficient (c) | p-value | Interpretation of Contribution |
|---|---|---|---|
| Intercept (c0) | 1.50 | <0.001 | Baseline activity of the model. |
| log P | +0.45 | <0.01 | Higher lipophilicity is positively correlated with activity. |
| HOMO Energy | -0.20 | <0.05 | A lower HOMO energy (less easily oxidized) is correlated with higher activity. |
Such models provide a theoretical framework for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent or selective molecules.
Derivatization and Structural Modification of 2 Methyl 2 Naphthalen 1 Yl Propanenitrile
Synthesis of Analogs with Modified Nitrile Functionality
The nitrile group in 2-Methyl-2-(naphthalen-1-yl)propanenitrile is a versatile functional group that can be converted into a variety of other functionalities, thereby enabling the synthesis of a diverse range of analogs. Common transformations of the nitrile group include hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis of this compound would lead to the formation of 2-methyl-2-(naphthalen-1-yl)propanamide or 2-methyl-2-(naphthalen-1-yl)propanoic acid, respectively. These reactions typically proceed by nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile.
Reduction: The nitrile group can be reduced to a primary amine, 2-methyl-2-(naphthalen-1-yl)propan-1-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. researchgate.netgoogle.com This transformation is valuable for introducing a basic nitrogen atom and creating new opportunities for further functionalization.
Cycloaddition Reactions: While less common for simple alkyl nitriles, the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form heterocyclic rings. For instance, reaction with azides can yield tetrazoles, and reaction with diazoalkanes can lead to the formation of triazoles. Photocycloaddition reactions have also been reported for other naphthalene (B1677914) carbonitrile derivatives, suggesting a potential route for creating complex polycyclic structures.
Below is a table summarizing potential analogs of this compound through nitrile group modification:
| Starting Material | Reagents and Conditions | Product | Product Name |
| This compound | H₂SO₄ (aq), heat | 2-Methyl-2-(naphthalen-1-yl)propanoic acid | Carboxylic Acid Analog |
| This compound | H₂O₂, NaOH | 2-Methyl-2-(naphthalen-1-yl)propanamide | Amide Analog |
| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 2-Methyl-2-(naphthalen-1-yl)propan-1-amine | Primary Amine Analog |
| This compound | NaN₃, NH₄Cl | 5-(1-methyl-1-(naphthalen-1-yl)ethyl)-1H-tetrazole | Tetrazole Analog |
Substituent Effects on Naphthalene Ring Reactivity
The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution is influenced by the electronic properties of the 2-methyl-2-propanenitrile substituent. Naphthalene itself is more reactive than benzene, and electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate.
For a deactivating group at the 1-position of the naphthalene ring, electrophilic substitution is generally directed to the other ring, primarily at the 5- and 8-positions. This is because the deactivating effect is less pronounced at these positions compared to the positions in the substituted ring.
The following table outlines the expected major products of electrophilic aromatic substitution on this compound:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Methyl-2-(5-nitronaphthalen-1-yl)propanenitrile and 2-Methyl-2-(8-nitronaphthalen-1-yl)propanenitrile |
| Halogenation | Br₂, FeBr₃ | 2-Methyl-2-(5-bromonaphthalen-1-yl)propanenitrile and 2-Methyl-2-(8-bromonaphthalen-1-yl)propanenitrile |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methyl-2-(5-acetylnaphthalen-1-yl)propanenitrile and 2-Methyl-2-(8-acetylnaphthalen-1-yl)propanenitrile |
| Sulfonation | H₂SO₄ | 5-(1-cyano-1-methylethyl)naphthalene-1-sulfonic acid and 8-(1-cyano-1-methylethyl)naphthalene-1-sulfonic acid |
Introduction of Heteroatoms into the Molecular Framework
The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the molecular framework of this compound can be achieved through various synthetic strategies, leading to novel heterocyclic derivatives with potentially altered biological and material properties.
Nitrogen: The introduction of nitrogen into the naphthalene ring system can be accomplished by multi-step synthetic sequences. For example, nitration of the naphthalene ring, as discussed in the previous section, followed by reduction of the nitro group to an amino group, provides a key intermediate. This amino-substituted analog can then be used in cyclization reactions to form nitrogen-containing heterocyclic rings fused to the naphthalene core. Another approach involves the synthesis of azanaphthalenes, such as quinolines or isoquinolines, which can then be functionalized with the 2-methyl-2-propanenitrile side chain.
Oxygen: Oxygen-containing analogs can be prepared through several routes. Hydroxylation of the naphthalene ring can be achieved, albeit often with challenges in regioselectivity. A more controlled method would involve the synthesis of naphthols (hydroxynaphthalenes) which can then be elaborated to introduce the desired side chain. Furthermore, the synthesis of naphthalene endoperoxides has been reported, which could be a potential route for introducing oxygen into the ring system under specific photochemical conditions. researchgate.netmdpi.com
Sulfur: The introduction of sulfur can be approached by synthesizing thianaphthalene derivatives. acs.org For instance, cyclization reactions of appropriately substituted benzene derivatives with sulfur-containing reagents can lead to the formation of a thiophene ring fused to the benzene ring, creating a benzothiophene (a thianaphthalene). Alternatively, nucleophilic aromatic substitution on a suitably activated naphthalene precursor with a sulfur nucleophile could be a viable strategy. The synthesis of aromatic polysulfides from naphthalene and sulfur has also been explored, suggesting pathways for incorporating sulfur into a polymeric structure. google.com
Polymerization and Oligomerization Studies
The molecular structure of this compound presents possibilities for both polymerization, primarily involving the naphthalene ring, and oligomerization, potentially through the nitrile functionality.
Polymerization of the Naphthalene Moiety: Naphthalene and its derivatives can undergo polymerization to form polynaphthalenes, which are a class of conjugated polymers with interesting optical and electronic properties. acs.orgresearchgate.net Several methods can be envisioned for the polymerization of this compound:
Oxidative Coupling: Treatment with a Lewis acid and an oxidant can induce the coupling of naphthalene units.
Coupling of Halogenated Derivatives: The synthesis of a dihalo-substituted derivative of this compound would allow for polymerization via established cross-coupling reactions like Yamamoto or Suzuki coupling. acs.org
Friedel-Crafts Polymerization: Reaction with a suitable cross-linking agent in the presence of a Friedel-Crafts catalyst can lead to the formation of a cross-linked polymer network. mdpi.com
The properties of the resulting polymer would be influenced by the linkage points on the naphthalene ring and the presence of the bulky 2-methyl-2-propanenitrile substituent.
Oligomerization of the Nitrile Group: Nitriles are known to undergo cyclotrimerization under high pressure or in the presence of certain catalysts to form 1,3,5-triazines. acs.org While this reaction is well-established for simpler nitriles, its applicability to the more sterically hindered this compound would require investigation. If successful, this would lead to the formation of a trimer with a central triazine ring and three pendant 2-methyl-2-(naphthalen-1-yl)propyl groups. Other forms of nitrile oligomerization are also known, but are generally less common. nih.gov
The following table summarizes potential polymerization and oligomerization pathways:
| Monomer/Precursor | Reaction Type | Reagents/Conditions | Potential Product |
| This compound | Oxidative Coupling Polymerization | FeCl₃, Nitrobenzene | Polynaphthalene with 2-methyl-2-propanenitrile side chains |
| Dihalo-2-Methyl-2-(naphthalen-1-yl)propanenitrile | Yamamoto Coupling | Ni(COD)₂, 2,2'-bipyridyl | Linear polynaphthalene derivative |
| Dihalo-2-Methyl-2-(naphthalen-1-yl)propanenitrile | Suzuki Coupling | Aryl diboronic acid, Pd catalyst, base | Alternating copolymer |
| This compound | Nitrile Cyclotrimerization | High pressure, catalyst | 2,4,6-tris(1-methyl-1-(naphthalen-1-yl)ethyl)-1,3,5-triazine |
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound in Advanced Organic Synthesis
General information identifies this compound as a chemical intermediate. However, the specific, nuanced, and data-rich content required for a thorough scientific article, as per the requested outline, is not present in the public domain of scientific and academic publications accessible through standard search methodologies. The existing information is insufficient to construct a detailed and scientifically accurate narrative on its applications, including data tables and in-depth research findings.
Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements due to the absence of specific and detailed scientific data on the applications of this compound.
Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes for 2-Methyl-2-(naphthalen-1-yl)propanenitrile
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research into the synthesis of this compound will likely focus on moving away from classical cyanation methods that often involve highly toxic cyanide salts. acs.orgwikipedia.org
Cyanide-Free Synthesis: A significant area of exploration will be the development of cyanide-free routes. One such promising approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones into nitriles. rsc.orgrsc.org This method has been successfully adapted to continuous flow processes, offering a safer and scalable alternative. rsc.orgrsc.org Another avenue involves the direct cyanation of benzylic alcohols using less toxic cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) under catalysis. organic-chemistry.org
Biocatalytic Approaches: The use of enzymes in nitrile synthesis represents a particularly green and sustainable approach, often proceeding under mild conditions without the need for harsh reagents. nih.gov Enzymes such as aldoxime dehydratases have shown potential in the biocatalytic production of various nitriles. nih.gov Research could be directed towards identifying or engineering an enzyme capable of converting a suitable naphthalene-based precursor into this compound.
Catalytic Systems: Advances in catalysis offer further opportunities for sustainable synthesis. Palladium-catalyzed cyanation of aryl halides has been a significant area of research, with ongoing efforts to develop more efficient and environmentally friendly catalyst systems. rsc.org Nickel-catalyzed methods are also emerging as a cost-effective alternative. researchgate.netnih.gov The application of phase-transfer catalysis could also enhance reaction efficiency and reduce the need for hazardous solvents. crdeepjournal.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Cyanide-Free Methods | Use of precursors like TosMIC or TMSCN. | Avoids highly toxic cyanide reagents, improving safety and reducing hazardous waste. |
| Biocatalysis | Employs enzymes like aldoxime dehydratases. | Environmentally friendly, operates under mild conditions, high selectivity. |
| Advanced Catalysis | Palladium, Nickel, or Phase-Transfer Catalysis. | Increased efficiency, lower catalyst loading, potential for milder reaction conditions. |
Exploration of Novel Reactivity Patterns
The reactivity of the nitrile group in this compound, influenced by the bulky naphthalene (B1677914) ring and the adjacent quaternary carbon, presents an interesting area for investigation.
Hydrolysis and Reduction: While the hydrolysis of nitriles to carboxylic acids and their reduction to amines are fundamental transformations, the steric hindrance in this compound may necessitate the development of more robust or specialized reaction conditions. acs.orgdoubtnut.com For instance, the hydrolysis of sterically hindered nitriles can be challenging and may require strong acids or bases and elevated temperatures. chemspider.comrsc.orgdoubtnut.com
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering a pathway to complex heterocyclic structures. The unique electronic and steric environment of this compound could lead to novel reactivity in reactions such as [3+2] cycloadditions with azides to form tetrazoles, which are important pharmacophores.
Metal-Mediated Transformations: The interaction of the nitrile group with transition metals could unlock new synthetic possibilities. This could include metal-catalyzed additions to the nitrile, or the use of the nitrile group as a directing group in C-H activation reactions on the naphthalene ring system.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.
Flow Chemistry: The synthesis of nitriles has been shown to be amenable to continuous flow processes. rsc.orgrsc.orgacs.org A flow-based synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and the potential for higher yields and purity. researchgate.net Cyanide-free flow methods are particularly attractive for industrial applications. rsc.orgrsc.org
Automated Synthesis: Automated synthesis platforms, which utilize pre-packaged reagents and programmed reaction protocols, are becoming increasingly prevalent in chemical research. youtube.com The development of a protocol for the synthesis of this compound on such a platform would allow for its rapid and reproducible production, facilitating further studies of its properties and applications.
| Technology | Potential Benefits for this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for higher yields and purity. |
| Automated Synthesis | Rapid and reproducible synthesis, high-throughput screening of reaction conditions, accessibility for non-specialists. |
Interdisciplinary Research Applications Beyond Traditional Organic Chemistry
The unique combination of a bulky, lipophilic naphthalene group and a polar nitrile functionality suggests that this compound could find applications in a variety of interdisciplinary fields.
Medicinal Chemistry: Aryl nitriles are important scaffolds in drug discovery. researchgate.net The naphthalene moiety is also present in many biologically active compounds. Future research could explore the potential biological activity of this compound and its derivatives as, for example, enzyme inhibitors or receptor ligands.
Materials Science: Naphthalene derivatives are utilized in the synthesis of polymers, resins, and dyes. numberanalytics.comknowde.com The nitrile group can also be incorporated into polymeric materials to modify their properties. The specific structure of this compound could be leveraged in the design of novel materials with unique optical or electronic properties.
Chemical Biology: The nitrile group can serve as a useful infrared probe due to its characteristic absorption in a relatively uncongested region of the vibrational spectrum. This compound could potentially be developed as a molecular probe for studying biological systems, with the naphthalene group providing a handle for targeting specific environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-2-(naphthalen-1-yl)propanenitrile, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, where naphthalene derivatives react with nitrile-containing precursors. Key factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (room temperature to 80°C), and catalysts like K₂CO₃ for deprotonation. For example, analogous compounds (e.g., 2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile) are synthesized via stepwise halogenation and nitrile group introduction, with yields optimized by monitoring via TLC and using anhydrous sodium sulfate for drying .
Q. How does the naphthalene moiety influence the compound’s physicochemical properties compared to simpler aromatic systems?
- Answer : The naphthalen-1-yl group enhances lipophilicity and π-π stacking potential, increasing bioavailability and binding affinity to hydrophobic enzyme pockets. Comparative studies with phenyl analogs (e.g., 2-methyl-2-(4-nitrophenyl)propanenitrile) show higher melting points and reduced solubility in polar solvents due to the extended aromatic system. These properties are critical for designing solubility assays and crystallization trials .
Q. What standardized protocols exist for assessing acute toxicity in mammalian models?
- Answer : OECD Guidelines 423 (Acute Oral Toxicity) and 402 (Dermal Toxicity) are commonly used. Studies prioritize routes like oral gavage or dermal exposure in rodents, with endpoints including mortality, hematological changes, and organ-specific effects (e.g., hepatic/renal toxicity). Data from structurally similar methylnaphthalenes indicate LD₅₀ values >500 mg/kg, but species-specific metabolic differences (e.g., cytochrome P450 activation) require careful dose-response modeling .
Advanced Research Questions
Q. How can conflicting data on genotoxicity between in vitro and in vivo studies be resolved?
- Answer : Discrepancies often arise from metabolic activation differences. For example, in vitro assays (Ames test) may lack liver S9 fractions for pro-toxin activation, while in vivo models (micronucleus assay) account for detoxification pathways. A tiered approach is recommended:
- Step 1 : Confirm in vitro positives with mammalian cell assays (e.g., Comet assay).
- Step 2 : Validate with in vivo studies, prioritizing routes relevant to human exposure.
- Step 3 : Use toxicokinetic modeling to reconcile dose metrics (e.g., AUC vs. peak concentration) .
Q. What mechanistic insights explain the compound’s enzyme inhibition specificity compared to halogenated analogs?
- Answer : The naphthalen-1-yl group’s planar structure allows deeper insertion into enzyme active sites compared to sterically hindered halogenated analogs (e.g., 2-methyl-2-(4-chlorophenyl)propanenitrile). Computational docking studies reveal hydrogen bonding between the nitrile group and catalytic residues (e.g., serine hydrolases), while the methyl branch reduces off-target interactions. Comparative kinetic data show 10–100x higher IC₅₀ values for halogenated derivatives .
Q. How should researchers design studies to address metabolic interconversion with 1-methylnaphthalene derivatives?
- Answer : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in hepatocyte models. Key steps include:
- Phase I : Monitor CYP450-mediated oxidation to epoxides or dihydrodiols.
- Phase II : Assess glucuronidation/sulfation using LC-MS/MS.
- Cross-validation : Compare results with in silico predictions (e.g., SwissADME) to identify dominant metabolites. Studies on 2-methylnaphthalene show renal clearance of glucuronides as a major elimination route, informing biomarker selection .
Methodological Recommendations
- Synthetic Optimization : Use propargyl bromide for efficient alkylation, with TLC monitoring in n-hexane:ethyl acetate (9:1) .
- Toxicity Screening : Prioritize respiratory and hepatic endpoints based on methylnaphthalene data .
- Data Conflict Resolution : Apply Hill’s criteria for causality (e.g., temporality, biological plausibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
